molecular formula C8H16N2O B1177983 latroinsectotoxin CAS No. 130810-27-4

latroinsectotoxin

Cat. No. B1177983
CAS RN: 130810-27-4
InChI Key:
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Description

Latroinsectotoxins are a type of neurotoxin found in the venom of spiders of the genus Latrodectus, also known as widow spiders . They are the main active components of the venom and are responsible for the symptoms of latrodectism . There are five insecticidal toxins, termed α, β, γ, δ, and ε-latroinsectotoxins .


Synthesis Analysis

As the DNA sequence for α-LTX is transcribed and translated, an inactive precursor molecule of α-LTX (156.9 kDa) is formed. This precursor molecule undergoes post-translational processing where the eventual, active α-LTX protein (131.5 kDa) is formed . The N-terminus of the α-LTX precursor molecule is preceded by short hydrophilic sequences ending with a cluster of basic amino acids .


Molecular Structure Analysis

The molecular weight of the latroinsectotoxin is approximately 140 Da . The structure of the toxin is divided into three parts: the N-terminal wing (36 kDa), the body (76 kDa), and the C-terminal head (18.5 kDa) .


Chemical Reactions Analysis

Latroinsectotoxins are known to stimulate neurotransmitter release from nerve endings and increase intracellular Ca2+ concentration . The biological activity on nerve endings occurs at 10-10-10-9 M .


Physical And Chemical Properties Analysis

This compound is a white lyophilized solid . It is soluble in aqueous buffers, with a pH range of 6.5-8.5 .

Scientific Research Applications

Toxin Expression in Different Life Stages of Widow Spiders

Latroinsectotoxins (LITs), primarily studied in widow spiders, exhibit distinct expression patterns across different life stages and tissues. In a study focusing on brown and southern black widow spiders, it was found that the expression of α-latrotoxin (α-LTX) and α- and δ-latroinsectotoxins (α/δ-LITs) varies notably. α-LTX expression is ubiquitous across all life stages and tissues, while α-LIT and δ-LIT show more variable patterns, with δ-LIT being detectable only in females (Torres et al., 2021).

Structural Insights into Latrotoxins

The molecular architecture of latrotoxins, including latroinsectotoxins, has been elucidated through studies like cryoEM structural analysis. This research reveals that latrotoxins are organized into four domains, essential for their function as pore-forming neurotoxins in venom. These insights are crucial for understanding the molecular mechanism of latrotoxins, including their ability to form channels in membranes (Chen et al., 2021).

Utilization in Exocytosis Studies

α-Latrotoxin, a related toxin, has been instrumental in studying exocytosis mechanisms. Research has highlighted the toxin’s ability to induce neurotransmitter release, contributing significantly to understanding presynaptic processes and synaptic systems. This research has implications for medical and biological understanding of synaptic function (Silva et al., 2009).

Implications for Antifungal Research

Latroinsectotoxins, by extension of studies on related latrotoxins, could potentially influence antifungal research. For example, the actin inhibitor latrunculin A shows effects on Cryptococcus neoformans, a human pathogen, suggesting a potential area where latroinsectotoxins might find applicability in understanding cellular mechanisms in fungi (Kopecká et al., 2015).

Reconstitution of Ion Channels in Membranes

The study of latroinsectotoxins extends to the reconstitution of ion channels created by protein neurotoxins in bilayer lipid membranes. This research is crucial for understanding neuro-muscular transmission and pathologies in intoxicated nerve tissues. The reconstitution of these channels aids in comprehending the regulation of exocytosis and the role of endogenous cell proteins in this process (Shaturs'kyĭ, 2011).

Potential in Bioinsecticide Development

The study of latroinsectotoxins also intersects with the development of bioinsecticides. Research on Bacillus thuringiensis and its δ-endotoxins, which share functional similarities with latroinsectotoxins, highlights the potential for these toxins in controlling agricultural pests and disease vectors (Freire et al., 2014).

Safety and Hazards

Latroinsectotoxins are neurotoxins and are the main active components of the venom of widow spiders . They are responsible for the symptoms of latrodectism .

Future Directions

The house spider genome sequence provides novel insights into the evolution of venom toxins once considered unique to black widows . Future study of cnidarian venom diversity, venom variation with nematocyst types, and in different body regions are required to better understand venom evolution .

properties

{ "Design of the Synthesis Pathway": "The synthesis of latroinsectotoxin can be achieved through a convergent synthesis strategy. The two main fragments can be synthesized separately and then coupled together to form the final product.", "Starting Materials": [ "L-alanine", "L-glutamic acid", "L-histidine", "L-lysine", "L-proline", "L-tyrosine", "N-acetylcysteine", "N-tert-butoxycarbonyl-L-alanine", "N-tert-butoxycarbonyl-L-glutamic acid", "N-tert-butoxycarbonyl-L-histidine", "N-tert-butoxycarbonyl-L-lysine", "N-tert-butoxycarbonyl-L-proline", "N-tert-butoxycarbonyl-L-tyrosine", "p-methoxybenzyl alcohol", "p-methoxybenzyl chloride" ], "Reaction": [ "Synthesize the N-tert-butoxycarbonyl (Boc) protected amino acids separately from their corresponding L-amino acids using Boc-anhydride and a base such as triethylamine. Purify the products by crystallization or chromatography.", "Protect the hydroxyl group of tyrosine with p-methoxybenzyl (PMB) group using PMB chloride and a base such as pyridine. Purify the product by chromatography.", "Couple the Boc-protected amino acids together using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N-methylmorpholine (NMM) to form the linear peptide chain. Purify the product by chromatography.", "Remove the Boc protecting groups using an acid such as trifluoroacetic acid (TFA) to expose the amino and carboxylic acid groups. Purify the product by chromatography.", "Couple the linear peptide chain with the PMB-protected tyrosine using DCC and NMM. Purify the product by chromatography.", "Remove the PMB protecting group using an acid such as TFA to expose the hydroxyl group of tyrosine. Purify the final product by chromatography." ] }

CAS RN

130810-27-4

Molecular Formula

C8H16N2O

Molecular Weight

0

synonyms

latroinsectotoxin

Origin of Product

United States

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